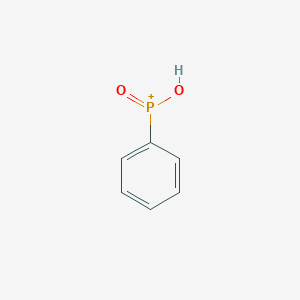

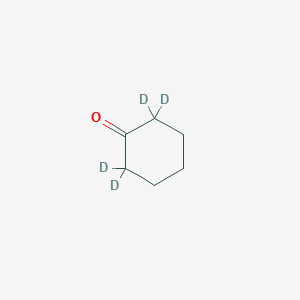

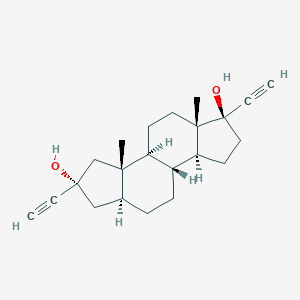

环己酮-2,2,6,6-d4

描述

Synthesis Analysis

The synthesis of cyclohexanone derivatives involves multiple steps, including condensation reactions and the utilization of specific catalysts. For instance, compounds like (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone have been synthesized and characterized using various spectroscopic methods, including proton and carbon nuclear magnetic resonance, infrared, ultraviolet-visible, and mass spectral analysis, alongside X-ray crystallography (Verma, A., Bishnoi, A., & Fatma, S., 2016). These processes highlight the intricate steps involved in obtaining cyclohexanone derivatives with specific substitutions.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives is often determined through computational studies and experimental data, such as X-ray crystallography. The geometry, electronic properties, and composition are obtained using methods like Time-Dependent Density Functional Theory, which provides insights into the molecular structure and its correlation with physical properties (George, J., Thomas, A. K., Sajan, D., Sathiyamoorthi, S., Srinivasan, P., Joy, N., & Philip, R., 2020).

Chemical Reactions and Properties

Cyclohexanone derivatives undergo various chemical reactions, including condensation and hydrogenation, to yield products with unique properties. For instance, the synthesis of unsaturated polyamides and polyimides from derivatives like 2,6-bis(3-aminobenzylidene)cyclohexanone showcases the versatility of these compounds in forming materials with desirable thermal and mechanical properties (Mikroyannidis, J., 1992).

Physical Properties Analysis

The physical properties of cyclohexanone derivatives, such as their crystalline nature, lattice parameters, and solvatochromic behavior, are crucial for understanding their potential applications in materials science and chemistry. Powder X-ray diffraction techniques, fluorescence spectroscopy, and solvatochromic studies provide valuable data on these compounds' physical characteristics (Jesby George et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of cyclohexanone derivatives are studied through spectral analysis and theoretical studies. For example, the chemical behavior and network of reactions of derivatives such as 2,6-bis(2-hydroxybenzilidene)cyclohexanone at different pH values reveal similarities with anthocyanins, indicating their potential use in developing new materials with specific optical properties (Moro, A., Pană, A.-M., Cseh, L., Costişor, O., Parola, J., Cunha-Silva, L., Puttreddy, R., Rissanen, K., & Pina, F., 2014).

科学研究应用

Cyclohexanone是化工行业中聚酰胺制造中的关键中间体。在温和条件下选择性加氢苯酚生成环己酮是一个重要挑战。一种由Pd纳米颗粒支撑在介孔石墨炭氮上的催化剂,Pd@mpg-C(3)N(4),在无添加剂的水介质中表现出高活性和选择性,实现了超过99%的转化率和选择性(Wang et al., 2011)。

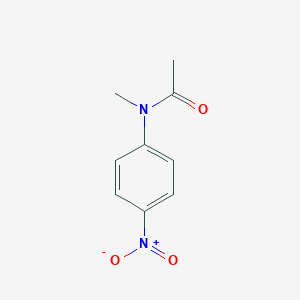

对环己酮及其氘代物质谱进行了研究,包括环己酮-2,2,6,6-d4,以了解它们在电子轰击下的分解。这项研究为了解环己酮及其衍生物的分子结构和分解机制提供了见解(Seibl & Gäumann, 1963)。

通过小鼠亚急性吸入研究检查了环己酮的毒理学特性,为了解其在工业和研究应用中的安全性提供了宝贵数据(Lee et al., 2018)。

进行了环己酮衍生物的量子化学计算和光谱研究,突出它们在制药和农药行业中的应用。这项研究还考察了环己酮环从椅子形式转变为半椅子形式的结构变化,这是由于立体排斥(Amalanathan et al., 2008)。

各种研究集中在改善使用不同催化剂将苯酚加氢生成环己酮,旨在在不同条件下提高转化率和选择性。这些包括对Pd/C-杂多酸催化剂、Pd/Al2O3和Pd/SiO2催化剂的研究,以及使用纳米结构催化剂进行协同催化(Liu et al., 2019; Li et al., 2018; Zhang et al., 2017)(https://consensus.app/papers/phenol-hydrogenation-condition-catalysts-supported-li/0b8177b83bfa55409a87e8c3c16265a9/?utm_source=chatgpt)(https://consensus.app/papers/catalysis-rareearth-oxideac-complex-nanostructured-zhang/91e7389fd2d75635aa0b9428695223b9/?utm_source=chatgpt)。

安全和危害

Cyclohexanone-2,2,6,6-d4 is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

属性

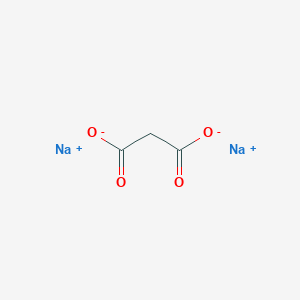

IUPAC Name |

2,2,6,6-tetradeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514639 | |

| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone-2,2,6,6-d4 | |

CAS RN |

1006-03-7 | |

| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone-2,2,6,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclohexanone-2,2,6,6-d4 help elucidate the mechanism of the ruthenium-catalyzed C-H coupling reaction?

A1: The use of cyclohexanone-2,2,6,6-d4, a deuterated analogue of cyclohexanone, provides insights into the mechanistic details of the ruthenium-catalyzed dehydrative C-H coupling of phenols with ketones. The study observed significant H/D exchange at both the vinyl and α-CH2 positions of the olefin product (72-75% D) when 3,5-dimethoxyphenol reacted with cyclohexanone-2,2,6,6-d4 []. This observation suggests a reversible step involving these specific hydrogen atoms during the catalytic cycle. These findings, combined with computational studies, support a mechanism where the E/Z stereoselectivity arises from the energy difference during the insertion step of ortho-metalated phenol into an enol form of the ketone substrate [].

Q2: Are there any other isotopic labeling studies mentioned in the context of this reaction, and what information do they provide?

A2: Yes, besides using cyclohexanone-2,2,6,6-d4, the researchers also observed a significant carbon isotope effect on the ortho-arene carbon of the olefin product []. This observation suggests that C-H bond cleavage at the ortho-position of the phenol is involved in the rate-determining step of the reaction mechanism. Combining both deuterium and carbon labeling experiments provides a comprehensive understanding of the catalytic cycle and aids in optimizing reaction conditions for improved efficiency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)